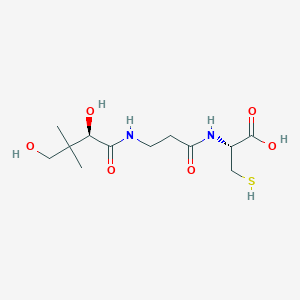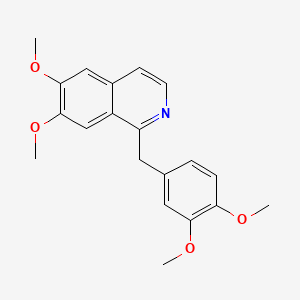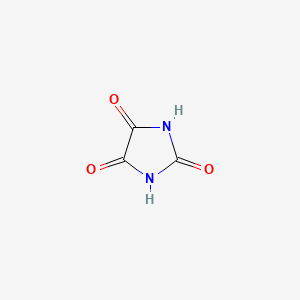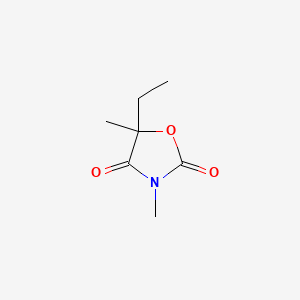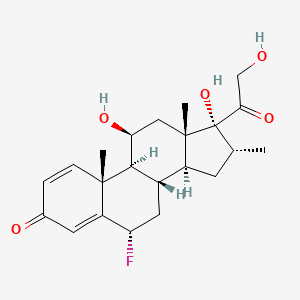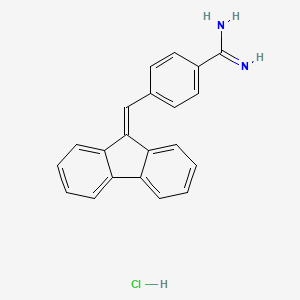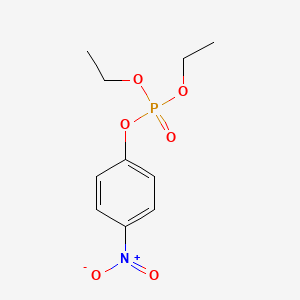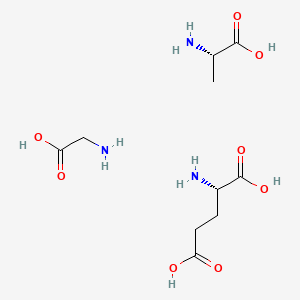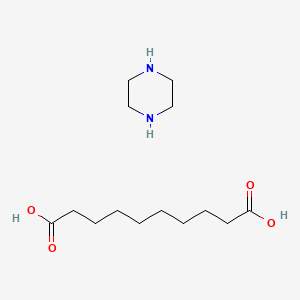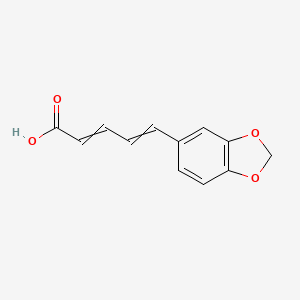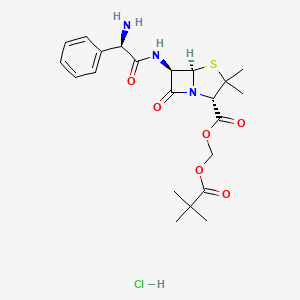
Pivampicillin hydrochloride
Übersicht
Beschreibung
Pivampicillin hydrochloride is a pivaloyloxymethyl ester of ampicillin . It is a prodrug, which is thought to enhance the oral bioavailability of ampicillin because of its greater lipophilicity compared to that of ampicillin .
Synthesis Analysis
Pivampicillin hydrochloride was synthesized in laboratories and purified to constant spectrophotometric values .Molecular Structure Analysis
The molecular formula of Pivampicillin hydrochloride is C22H29N3O6S . The molar mass is 463.55 g·mol −1 . The IUPAC name is 2,2-Dimethylpropanoyloxymethyl (2 S ,5 R ,6 R )-6- { [ (2 R )-2-amino-2-phenyl-acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylate .Chemical Reactions Analysis
A spectrophotometric method for the determination of pivampicillin hydrochloride is described based on the colorimetric reaction of chromotropic acid with formaldehyde, which is formed in a stoichiometric quantity on hydrolysis of pivampicillin hydrochloride .Physical And Chemical Properties Analysis
Pivampicillin hydrochloride is absorbed more efficiently from the gastrointestinal tract than ampicillin . Amounts in excess of 99% of the pivampicillin absorbed are converted to ampicillin within 15 minutes of absorption .Wissenschaftliche Forschungsanwendungen
Treatment of Urinary Tract Infections (UTIs)
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Pivampicillin hydrochloride has been used in the treatment of urinary tract infections (UTIs), which are usually caused by Gram-negative bacteria. The drug has shown excellent clinical efficacy in the treatment of uncomplicated UTIs .
- Methods of Application : The drug is administered orally. It has been used extensively in Nordic countries with few problems .
- Results or Outcomes : There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors. Pivampicillin hydrochloride is well tolerated with a low side-effect profile. It also has a minimal effect on the intestinal and vaginal flora of the host; thus, there is a lower rate of selection of resistant bacteria, vaginal candidiasis and, of note, Clostridium difficile .
Oral Step-Down Treatment in Hospitalised Patients with E. coli Bacteremic UTI
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Pivampicillin hydrochloride has been used as step-down therapy for bacteremic urinary tract infection (UTI) caused by E. coli .
- Methods of Application : After 3 days of parenteral antibiotic, the treatment was converted to the study drug; oral Pivampicillin hydrochloride 400 mg QID for 1 week .
- Results or Outcomes : This trial documents that Pivampicillin hydrochloride 400 mg QID given for 1 week following 3 days of parenteral antibiotics, is a suitable treatment option in patients suffering from bacteremic UTI due to E. coli .
Treatment of Uncomplicated Lower UTIs
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Pivampicillin hydrochloride has been used in the treatment of uncomplicated lower urinary tract infections .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Treatment of Multidrug-Resistant Bacteria
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Pivampicillin hydrochloride has been used in the treatment of urinary tract infections (UTIs) in the context of multidrug-resistant bacteria .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors. Pivampicillin hydrochloride is well tolerated with a low side-effect profile .
Oral Step-Down Treatment in Hospitalised Patients with E. coli Bacteremic UTI
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Pivampicillin hydrochloride has been used as step-down therapy for bacteremic urinary tract infection (UTI) caused by E. coli .
- Methods of Application : After 3 days of parenteral antibiotic, the treatment was converted to the study drug; oral Pivampicillin hydrochloride 400 mg QID for 1 week .
- Results or Outcomes : This trial documents that Pivampicillin hydrochloride 400 mg QID given for 1 week following 3 days of parenteral antibiotics, is a suitable treatment option in patients suffering from bacteremic UTI due to E. coli .
Treatment of Uncomplicated Lower UTIs
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Pivampicillin hydrochloride has been used in the treatment of uncomplicated lower urinary tract infections .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Treatment of Multidrug-Resistant Bacteria
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Pivampicillin hydrochloride has been used in the treatment of urinary tract infections (UTIs) in the context of multidrug-resistant bacteria .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : There is emerging in vitro and in vivo evidence of its activity against ESBL-producing organisms and its synergistic potential with β-lactamase inhibitors. Pivampicillin hydrochloride is well tolerated with a low side-effect profile .
Oral Step-Down Treatment in Hospitalised Patients with E. coli Bacteremic UTI
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Pivampicillin hydrochloride has been used as step-down therapy for bacteremic urinary tract infection (UTI) caused by E. coli .
- Methods of Application : After 3 days of parenteral antibiotic, the treatment was converted to the study drug; oral Pivampicillin hydrochloride 400 mg QID for 1 week .
- Results or Outcomes : This trial documents that Pivampicillin hydrochloride 400 mg QID given for 1 week following 3 days of parenteral antibiotics, is a suitable treatment option in patients suffering from bacteremic UTI due to E. coli .
Treatment of Uncomplicated Lower UTIs
- Scientific Field : Medical Science, Microbiology
- Summary of Application : Pivampicillin hydrochloride has been used in the treatment of uncomplicated lower urinary tract infections .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Zukünftige Richtungen
Pivampicillin is only available in Denmark, where it is sold as Pondocillin® by PharmaCoDane, or Miraxid® by LEO Pharma . With the emergence of multidrug-resistant bacteria and the antimicrobial drug discovery pipeline currently running dry, it is timely to re-evaluate the antibiotics we have available in our clinical formulary, to determine how best they can be used .
Eigenschaften
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H/t13-,14-,15+,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQECFVGMGBQCPA-GLCLSGQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33817-20-8 (Parent) | |
| Record name | Pivampicillin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90180926 | |
| Record name | Pivampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pivampicillin hydrochloride | |
CAS RN |
26309-95-5 | |
| Record name | Pivampicillin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26309-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivampicillin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivampicillin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pivaloyloxy)methyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIVAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9HOC53L7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



